molecular formula C24H28N4O3 B5558891 (3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5558891
M. Wt: 420.5 g/mol
InChI Key: KJSBPPBRPMWMNK-MBVLNIJPSA-N
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Description

This compound belongs to a class of molecules that have been studied for their diverse biological activities and complex molecular structures. Research on similar compounds often focuses on their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions. For example, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides, emphasizing the complexity and precision required in such processes (Morgan et al., 1990).

Molecular Structure Analysis

Alaşalvar et al. (2016) investigated the molecular and crystal structure of a related compound, employing techniques like X-ray diffraction and NMR spectroscopy. Such studies are crucial for understanding the three-dimensional arrangement of atoms in these molecules and predicting their chemical behavior (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Research on similar compounds often explores their reactivity under different conditions. For instance, Marjani and Khalafy (2010) described the reactions of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates, highlighting how these reactions can lead to various derivatives, which is indicative of the complex chemical behavior of such compounds (Marjani & Khalafy, 2010).

Scientific Research Applications

Cardiac Electrophysiological Activity

The compound's derivatives have been studied for their cardiac electrophysiological activity, showing potency in the in vitro Purkinje fiber assay comparable to other class III agents. This suggests its potential in treating arrhythmias (Morgan et al., 1990).

Polyamide Synthesis

Research involving imidazolylbenzamides or benzene-sulfonamides, related to this compound, has led to the synthesis and characterization of polyamides. These polyamides demonstrate good thermal stability and solubility in a range of solvents, which could be valuable in materials science (Bouck & Rasmussen, 1993).

Medicinal Chemistry Strategies

Modifications of imidazolylbenzamides have been explored to reduce metabolism mediated by aldehyde oxidase (AO), a key enzyme in drug metabolism. This research is crucial for enhancing the efficacy of drugs containing these compounds (Linton et al., 2011).

Synthesis of Anticancer Agents

Imidazolylbenzamides and their derivatives have been synthesized and evaluated as potential anticancer agents. This includes pyrazolopyrimidines derivatives, indicating a broad application in cancer research (Rahmouni et al., 2016).

Antimicrobial Activities

Compounds with imidazole groups have been synthesized and tested for their antimicrobial activities. This research aids in the development of new antibiotics and treatments for infectious diseases (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

(1R,7S)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-3-[2-(4-methylphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-4-6-17(7-5-16)9-12-28-15-24-10-8-18(31-24)20(21(24)23(28)30)22(29)27(3)14-19-25-11-13-26(19)2/h4-8,10-11,13,18,20-21H,9,12,14-15H2,1-3H3/t18-,20?,21?,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSBPPBRPMWMNK-MBVLNIJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=NC=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CCN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=NC=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,7S)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-3-[2-(4-methylphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

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